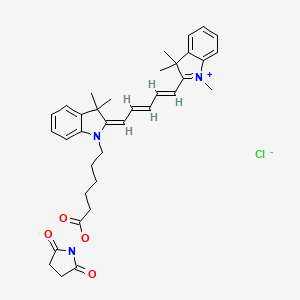
Cyanine5 NHS ester (chloride)
説明
Cyanine5 NHS ester (chloride), also known as Cy5 NHS ester, is a reactive dye used for the labeling of amino-groups in peptides, proteins, and oligonucleotides . This dye requires a small amount of organic co-solvent to be used in labeling reactions .
Synthesis Analysis
The synthesis of Cyanine5 NHS ester (chloride) involves the reaction of the dye with amino-groups in peptides, proteins, and oligonucleotides . This reaction requires a small amount of organic co-solvent such as DMF or DMSO .Molecular Structure Analysis
The molecular weight of Cyanine5 NHS ester (chloride) is 616.19 and its molecular formula is C36H42ClN3O4 . The fluorophore has its emission maximum in the red region .Chemical Reactions Analysis
Cyanine5 NHS ester (chloride) is a reactive dye that labels amino-groups in peptides, proteins, and oligonucleotides .Physical And Chemical Properties Analysis
Cyanine5 NHS ester (chloride) is a dark-colored solid . It is soluble in DMSO at a concentration of 250 mg/mL . The dye color is very intense, therefore quantities as small as 1 nmol can be detected in gel electrophoresis by naked eye .科学的研究の応用
Protein Labeling and Gel Electrophoresis
Cyanine5 NHS ester (chloride) is used for pre-electrophoresis labeling of proteins, enabling sample multiplexing and accurate quantitation for differential proteome analysis. This application is pivotal for comparing protein samples across different conditions, facilitating the identification of proteins of interest in biological research (Tsolakos et al., 2009).
Single Molecule Detection and FRET Immunoassay
It serves as a reactive label for proteins and oligonucleotides in single molecule detection (SMD) and fluorescence resonance energy transfer (FRET) studies. Its high absorbance and fluorescence quantum yields make it an optimal choice for these applications, demonstrating its utility in advancing molecular diagnostics and research (Oswald et al., 2001).
Enhanced Water Solubility for Protein Conjugation
Cyanine5 NHS ester has been modified to produce derivatives with enhanced water solubility, facilitating easier conjugation with proteins. This improvement addresses previous limitations related to the solubility of fluorescent labels in aqueous environments, thus broadening its application in biological research (Toutchkine et al., 2002).
Synthesis and Application in Difference Gel Electrophoresis
Efficient synthesis routes have been developed for Cyanine5 NHS ester, making it accessible for use in difference gel electrophoresis (DIGE). This technique is fundamental for analyzing differences in protein expression between samples, offering a powerful tool for proteomics studies (Jung & Kim, 2006).
Site-Specific Protein Labeling
Cyanine5 NHS ester is also employed in site-specific protein labeling techniques, enabling precise modification of proteins at selected sites. This approach is critical for studying protein function and interaction without interfering with the protein's native structure or activity (Dempsey et al., 2018).
作用機序
Target of Action
Cyanine5 NHS ester (chloride) is a reactive dye that primarily targets amino groups in peptides, proteins, and oligonucleotides . It is used for labeling these biomolecules, making it a valuable tool in biological research and medical diagnostics.
Mode of Action
The compound interacts with its targets through a chemical reaction. Specifically, it reacts with the free amino group on the cysteine amino acid present in terminal peptides . This reaction forms a stable amide bond, attaching the Cyanine5 molecule to the biomolecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine5 NHS ester (chloride) are not typically discussed in the context of traditional pharmacokinetics, as the compound is not administered as a drug. Instead, it is used as a research tool to label biomolecules in vitro. It’s worth noting that the compound requires a small amount of organic co-solvent (such as dmf or dmso) for labeling reactions .
Result of Action
The result of Cyanine5 NHS ester (chloride)'s action is the successful labeling of target biomolecules with a fluorescent tag. This enables the visualization of these molecules under appropriate detection systems. For instance, quantities as small as 1 nmol can be detected in gel electrophoresis by the naked eye .
Action Environment
The action of Cyanine5 NHS ester (chloride) can be influenced by various environmental factors. For instance, the compound’s solubility is low in water, requiring the use of an organic co-solvent for labeling reactions . Additionally, the compound is reported to be light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy. Therefore, it is typically stored under dark conditions to maintain its integrity .
将来の方向性
Cyanine5 NHS ester (chloride) has become an incredibly popular label in life science research and diagnostics . It is compatible with various instrumentation including many fluorescent microscopes, imagers, scanners, and fluorescence readers . It is expected to continue to be widely used in the future due to its intense dye color and compatibility with various instruments.
生化学分析
Biochemical Properties
Cyanine5 NHS ester (chloride) plays a crucial role in biochemical reactions by covalently binding to amino groups present in biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The primary targets of Cyanine5 NHS ester (chloride) include peptides, proteins, and oligonucleotides. The dye’s ability to label these biomolecules enables researchers to track and visualize their behavior in various experimental settings .
Cellular Effects
Cyanine5 NHS ester (chloride) influences various cellular processes by labeling specific proteins and peptides. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the dye can be used to study the localization and interaction of proteins within cells, providing insights into cellular functions and mechanisms. Additionally, Cyanine5 NHS ester (chloride) can be employed in flow cytometry and fluorescence microscopy to analyze cell populations and their responses to different stimuli .
Molecular Mechanism
The molecular mechanism of Cyanine5 NHS ester (chloride) involves its reaction with primary amines in biomolecules. The NHS ester group of the dye reacts with the amino groups to form stable amide bonds, resulting in the covalent attachment of the dye to the target molecule. This labeling process allows for the visualization and tracking of the labeled biomolecules in various experimental conditions. The fluorescent properties of Cyanine5 NHS ester (chloride) enable researchers to monitor the behavior and interactions of the labeled molecules in real-time .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanine5 NHS ester (chloride) can change over time due to factors such as stability and degradation. The dye is generally stable when stored under recommended conditions, such as at low temperatures and protected from light. Prolonged exposure to light or improper storage conditions can lead to degradation, affecting the dye’s fluorescence and labeling efficiency. Long-term studies have shown that Cyanine5 NHS ester (chloride) maintains its labeling properties over extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of Cyanine5 NHS ester (chloride) in animal models can vary with different dosages. At lower doses, the dye effectively labels target biomolecules without causing significant adverse effects. At higher doses, there may be potential toxic or adverse effects, such as cytotoxicity or interference with normal cellular functions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential negative impacts on the animal models .
Metabolic Pathways
Cyanine5 NHS ester (chloride) is involved in metabolic pathways that include its interaction with enzymes and cofactors. The dye’s primary interaction is with amino groups in peptides, proteins, and oligonucleotides, leading to the formation of stable amide bonds. This interaction does not significantly alter the metabolic flux or metabolite levels in the cells, making it a reliable tool for studying various biochemical processes .
Transport and Distribution
Within cells and tissues, Cyanine5 NHS ester (chloride) is transported and distributed based on its interactions with specific transporters and binding proteins. The dye’s localization and accumulation depend on the presence of primary amines in the target biomolecules. Once labeled, the biomolecules can be tracked and visualized using fluorescence microscopy or other imaging techniques, providing valuable insights into their distribution and behavior within the cells .
Subcellular Localization
The subcellular localization of Cyanine5 NHS ester (chloride) is determined by its ability to label specific biomolecules with primary amines. The dye can be directed to various cellular compartments or organelles based on the targeting signals or post-translational modifications of the labeled biomolecules. This localization allows researchers to study the function and activity of the labeled molecules within specific subcellular regions, enhancing our understanding of cellular processes .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDRTLYIBJFWFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


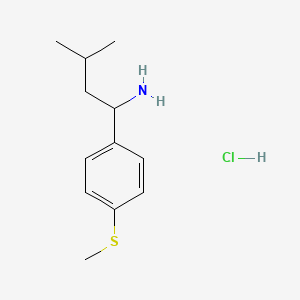

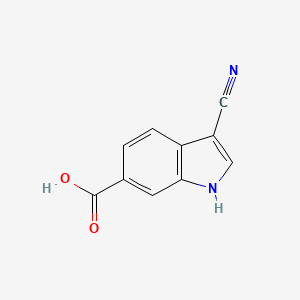
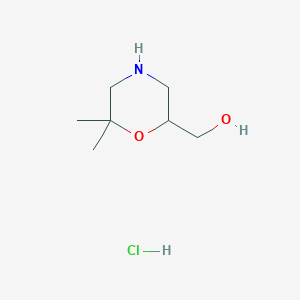
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
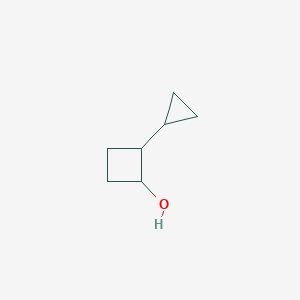
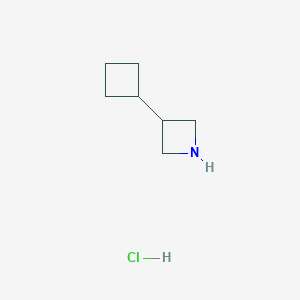
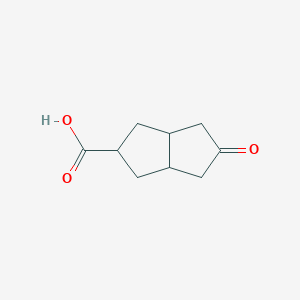


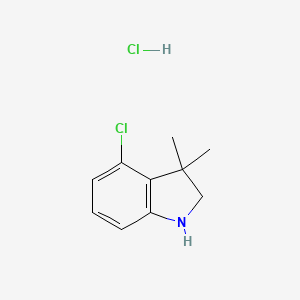
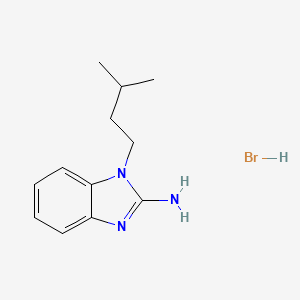
![9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B1432988.png)

